3-KETO-2-PROPYLPENTANOIC ACID ETHYL ESTER
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Overview
Description
3-KETO-2-PROPYLPENTANOIC ACID ETHYL ESTER is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound, like other esters, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-KETO-2-PROPYLPENTANOIC ACID ETHYL ESTER typically involves the esterification of 3-ketopropylpentanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows: [ \text{3-Ketopropylpentanoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then distilled to separate the ester from the by-products .
Chemical Reactions Analysis
Types of Reactions: 3-KETO-2-PROPYLPENTANOIC ACID ETHYL ESTER undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Transesterification: Catalysts like sodium methoxide or enzymes.
Major Products Formed:
Hydrolysis: 3-Ketopropylpentanoic acid and ethanol.
Reduction: Corresponding alcohol.
Transesterification: New ester with a different alkyl group.
Scientific Research Applications
3-KETO-2-PROPYLPENTANOIC ACID ETHYL ESTER has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-KETO-2-PROPYLPENTANOIC ACID ETHYL ESTER involves its interaction with various molecular targets and pathways. For instance, in biological systems, esters can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in further biochemical reactions . The exact molecular targets and pathways depend on the specific context of its application.
Comparison with Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity odor and used in the food industry.
Ethyl propionate: Used in the manufacture of perfumes and as a flavoring agent.
Uniqueness: 3-KETO-2-PROPYLPENTANOIC ACID ETHYL ESTER is unique due to its specific structure, which includes a keto group that can participate in additional chemical reactions compared to simpler esters like ethyl acetate or methyl butyrate. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
CAS No. |
67244-24-0 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 3-oxo-2-propylpentanoate |
InChI |
InChI=1S/C10H18O3/c1-4-7-8(9(11)5-2)10(12)13-6-3/h8H,4-7H2,1-3H3 |
InChI Key |
HCXSKCDZELJTAM-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)CC)C(=O)OCC |
Canonical SMILES |
CCCC(C(=O)CC)C(=O)OCC |
Synonyms |
3-ketopropylpentanoic acid ethyl ester 3-ketovalproic acid ethyl este |
Origin of Product |
United States |
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